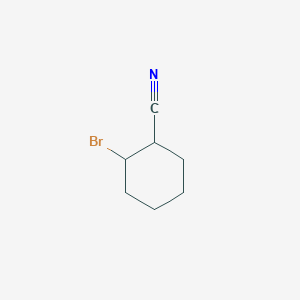

2-Bromocyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

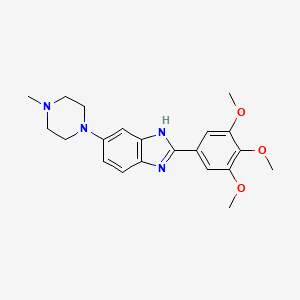

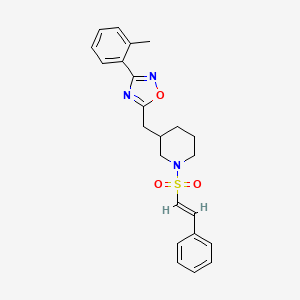

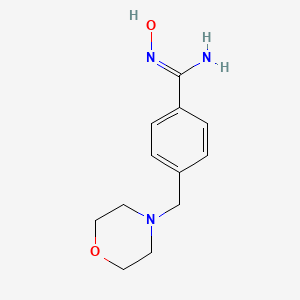

2-Bromocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H10BrN . It has an average mass of 188.065 Da and a monoisotopic mass of 186.999649 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromocyclohexane-1-carbonitrile consists of a cyclohexane ring with a bromine atom and a carbonitrile group attached . The carbonitrile group consists of a carbon triple-bonded to a nitrogen.Physical And Chemical Properties Analysis

2-Bromocyclohexane-1-carbonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 115.1±25.4 °C . It has a molar refractivity of 40.0±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 134.2±5.0 cm3 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Cyclization

A study by Yoon and Cho (2015) describes the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to the formation of 2-anilinohydroisoindoline-1,3-diones. This process showcases the application of 2-bromocyclohexane-1-carbonitrile derivatives in synthesizing complex nitrogen-containing cycles, pivotal in pharmaceutical chemistry and material science. (Yoon & Cho, 2015)

Synthesis of Labeled Compounds

Alme and Law (1982) contributed to the field of radiopharmaceuticals by synthesizing 14C-labeled phencyclidine and its analogues from bromobenzene or cyclohexanone derivatives, highlighting the role of bromocyclohexane carbonitriles in creating labeled compounds for medical imaging and diagnostic purposes. (Alme & Law, 1982)

NMR Chemical Shifts in Rigid Molecules

Research by Abraham and Fisher (1986) on the substituent chemical shifts in NMR for carbonitriles in rigid molecules, including 2-norbornene and 1-adamantane carbonitrile, provides insights into the electronic effects and structural implications of substituents like bromocyclohexane carbonitrile in determining molecular conformation and reactivity. (Abraham & Fisher, 1986)

Radical Cyclization for Spiro Compounds

Sulsky et al. (1999) demonstrated the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles to produce spiro[2H-indole-2-cyclohexan]-3(1H)-imines. This study underscores the application in synthesizing spiro compounds, which are significant in drug discovery and organic materials research. (Sulsky et al., 1999)

Enantioselective Ring Cleavage

Joshi, Srebnik, and Brown (1988) reported the enantioselective ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes, achieving moderate to excellent enantiomeric purity. Their work highlights the significance of bromocyclohexane derivatives in stereochemical manipulations, critical for asymmetric synthesis in organic chemistry. (Joshi, Srebnik, & Brown, 1988)

Safety And Hazards

While specific safety data for 2-Bromocyclohexane-1-carbonitrile is not available, similar compounds like Bromocyclohexane are classified as flammable liquids (Category 4), and pose short-term (acute) and long-term (chronic) aquatic hazards (Categories 2) . Precautions should be taken to avoid heat, sparks, open flames, and environmental release .

Propiedades

IUPAC Name |

2-bromocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDFUZJSJVKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocyclohexane-1-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

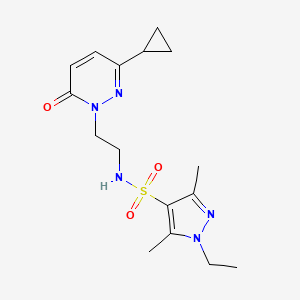

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)